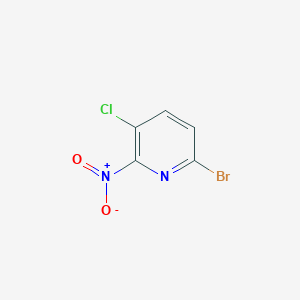
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid
Overview
Description
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid (DCDFMCA) is an organic compound that is widely used in a variety of scientific research and laboratory experiments. It is a derivative of cinnamic acid, a naturally occurring compound that has a variety of biological activities. DCDFMCA has been studied for its potential to act as a ligand, a molecule that binds to a metal ion to form a complex, and its ability to form stable complexes with metal ions. In addition, DCDFMCA has been studied for its biochemical and physiological effects.
Scientific Research Applications
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is used in a variety of scientific research applications. It is commonly used as a ligand in coordination chemistry, in which it binds to metal ions to form complexes. 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is also used in the synthesis of other organic compounds, such as substituted cinnamic acids. In addition, 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid has been studied for its potential use as a drug delivery agent and its ability to bind to proteins.
Mechanism of Action
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid acts as a ligand, binding to metal ions to form complexes. The binding of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid to a metal ion is a result of the electrostatic interactions between the positively charged metal ion and the negatively charged carboxylate group of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid. The binding of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid to a metal ion can also be enhanced by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid are not well understood. However, it has been shown to bind to proteins and may have potential as a drug delivery agent. In addition, 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is relatively non-toxic and does not produce hazardous byproducts. However, 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is not as soluble in water as some other ligands, which can limit its use in certain experiments.
Future Directions
Future research on 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid could focus on its potential as a drug delivery agent and its ability to bind to proteins. In addition, further research could be conducted on its ability to inhibit the growth of certain bacteria and fungi. Other potential future directions include the synthesis of novel derivatives of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid and the development of new methods for synthesizing 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid.
properties
IUPAC Name |
3-[3,6-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(12)9(17-10(13)14)5(6)1-4-8(15)16/h1-4,10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYIFFZIOKOLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=CC(=O)O)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)



![3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1413584.png)
